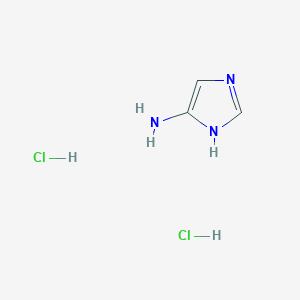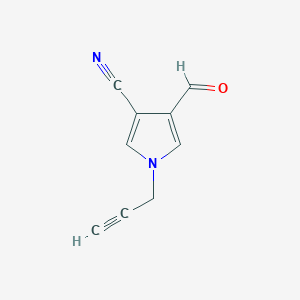![molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9](/img/structure/B35170.png)
7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Descripción general
Descripción
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse biological activities and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzoxazine compound .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxides or amines, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Material Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Mecanismo De Acción
The mechanism of action of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the disruption of cancer cell proliferation and survival pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable candidate for further research and development .
Propiedades
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592476 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105679-22-9 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
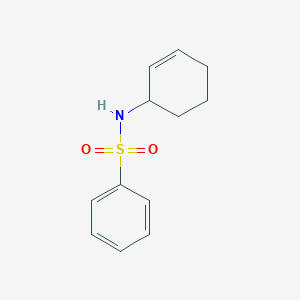
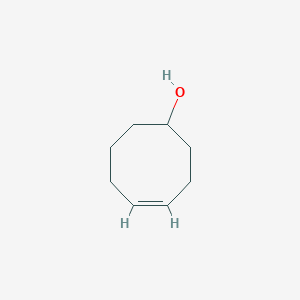
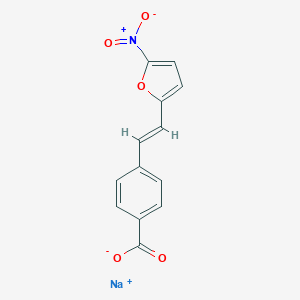
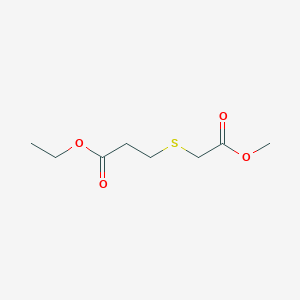
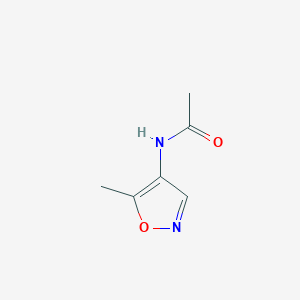


![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
